

# Solubility Profile and Physicochemical Characterization of 2-Chloro-2-Fluorocyclohexanone

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## Compound of Interest

Compound Name: 2-Chloro-2-Fluorocyclohexanone

Cat. No.: B12850751

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## Executive Summary & Chemical Identity

**2-Chloro-2-fluorocyclohexanone** is a specialized geminal di-halo ketone intermediate. Unlike its mono-halogenated analogues, the presence of both chlorine and fluorine at the

-position creates a unique electronic environment that significantly alters its solubility, stability, and reactivity. It is primarily utilized as a precursor for the synthesis of 2-fluorocyclohex-2-en-1-one via dehydrochlorination.

## Physicochemical Data Table

| Property          | Value / Description           | Source/Derivation                                   |
|-------------------|-------------------------------|---|
| CAS Number        | 35365-22-1                    | [1]   |
| Molecular Formula | C<br>H<br>ClFO                | [1]   |
| Molecular Weight  | 150.58 g/mol                  | Calculated  |
| Physical State    | Liquid or Low-Melting Solid   | Analogous to 2-chloro (mp 23°C)                     |
| Density           | ~1.25 - 1.30 g/mL (Predicted) | Est. from 2-chloro (1.[1][2]16)<br>+ F substitution |
| LogP (Predicted)  | 1.8 - 2.2                     | Lipophilic (Cyclohexyl ring dominant)               |
| Boiling Point     | Decomposes prior to high T    | Thermally labile (HCl elimination)                  |

## Solubility Profile in Organic Solvents

The solubility of **2-Chloro-2-fluorocyclohexanone** is governed by the lipophilic cyclohexyl ring and the polar, electron-withdrawing gem-haloketone moiety.

Critical Insight: While the compound is highly soluble in most organic solvents, stability is the limiting factor. The gem-chlorofluoro motif is prone to elimination (loss of HCl) to form the -fluoroenone, particularly in polar protic or basic media.

## Solvent Compatibility Matrix

| Solvent Class | Specific Solvent                | Solubility Rating      | Stability Rating | Application Recommendation                                 |
|---------------|---------------------------------|------------------------|------------------|--|
| Chlorinated   | Dichloromethane (DCM)           | High (>100 mg/mL)      | High             | Preferred for reaction & extraction.                       |
| Chlorinated   | Chloroform (CDCl <sub>3</sub> ) | High (>100 mg/mL)      | High*            | Preferred for NMR. Must be acid-free to prevent catalysis. |
| Esters        | Ethyl Acetate                   | High (>100 mg/mL)      | Moderate         | Good for rapid extraction; avoid prolonged storage.        |
| Ethers        | THF, Diethyl Ether              | High (>100 mg/mL)      | Moderate         | Suitable for reactions. THF must be anhydrous.             |
| Aromatics     | Toluene                         | High (>50 mg/mL)       | High             | Excellent for thermal elimination steps.                   |
| Alcohols      | Methanol, Ethanol               | High                   | Low              | Avoid. Risk of hemiketal formation or solvolysis.          |
| Aqueous       | Water                           | Insoluble (<0.1 mg/mL) | Low              | Immiscible. Slow hydrolysis risk.                          |
| Basic         | Pyridine, EtN                   | Soluble                | Unstable         | Triggers immediate elimination of HCl.                     |

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*Technical Note: For analytical standards, prepare stock solutions in DCM or Acetonitrile (neutral) and store at -20°C. Avoid DMSO for long-term storage due to potential nucleophilic attack or oxidation facilitation.*

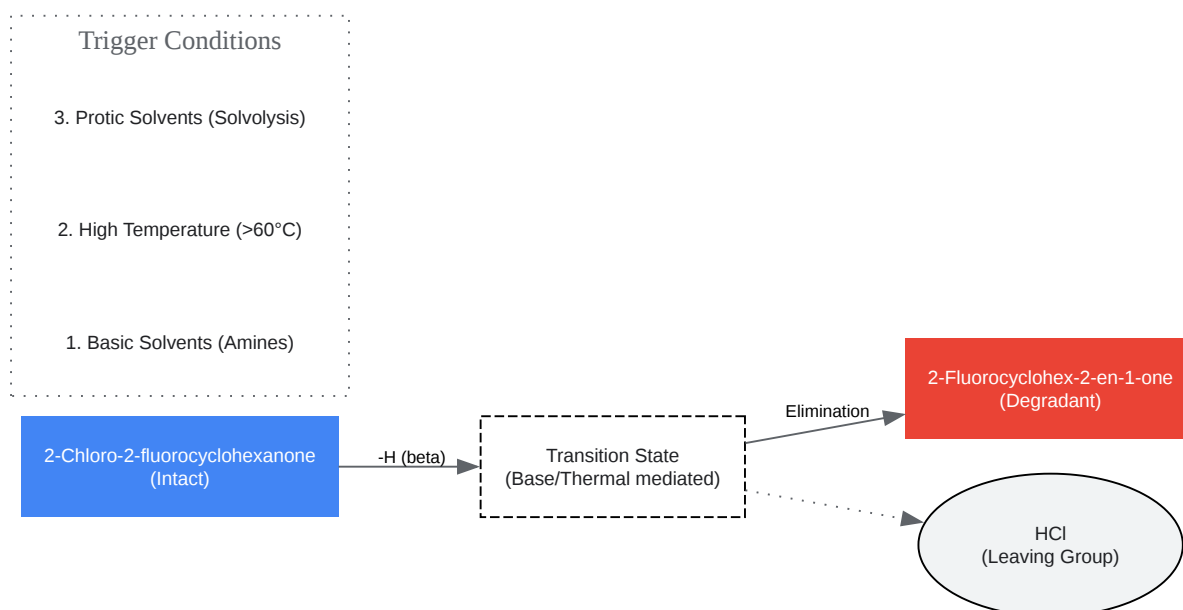
## Mechanistic Stability & Degradation

Understanding the degradation pathway is essential for accurate solubility profiling. The compound does not merely "precipitate"; it chemically transforms.

### Degradation Pathway: Dehydrochlorination

The primary instability mode is the

-elimination of Hydrogen Chloride (HCl), driven by the thermodynamic stability of the resulting conjugated enone system.



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Figure 1: The dominant degradation pathway involves the elimination of HCl to form the alpha-fluoroenone. This reaction is accelerated by basic solvents or heat.

## Experimental Protocol: Self-Validating Solubility Screen

To determine the precise solubility limit for your specific batch (which may vary by purity), follow this stepwise gravimetric/HPLC protocol.

### Reagents Required[1][3][4][5][6]

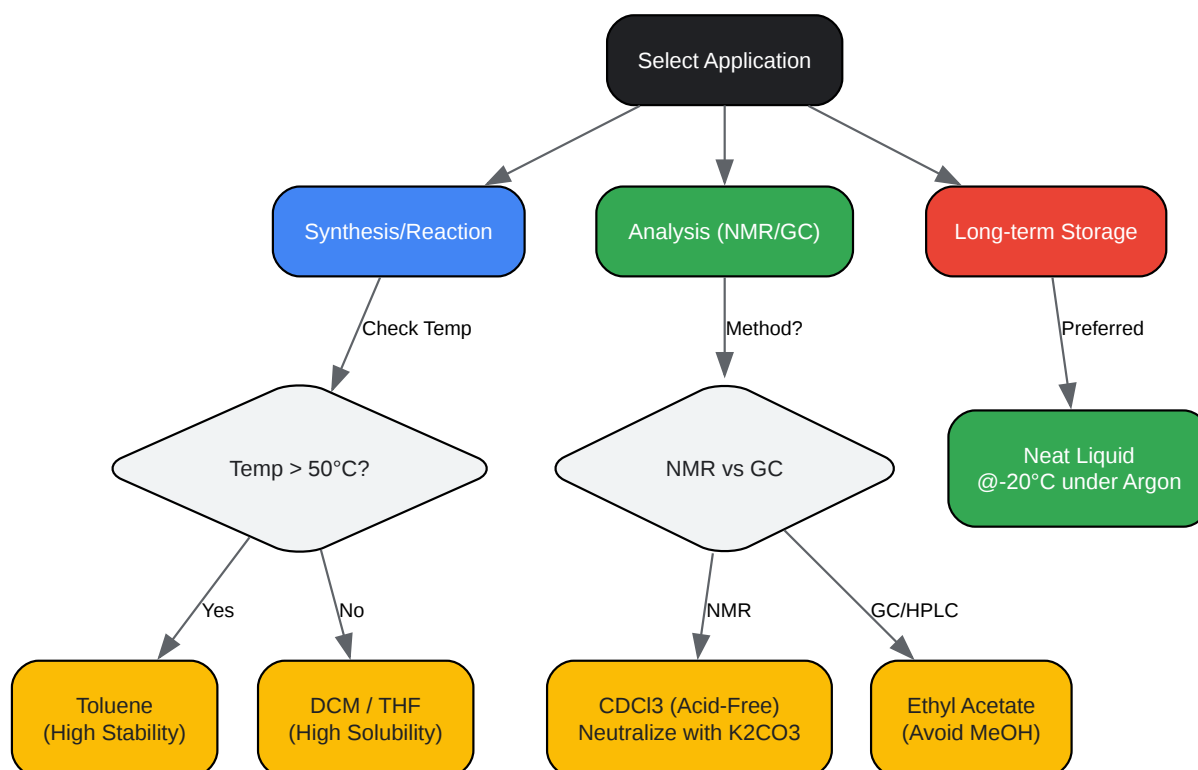
- Analyte: **2-Chloro-2-fluorocyclohexanone** (>95% purity).[3][4]
- Solvents: DCM (HPLC Grade), Toluene (Anhydrous), Water (Milli-Q).
- Validation: HPLC-UV or GC-MS.

## Step-by-Step Methodology

- Visual Saturation (Range Finding):
  - Place 10 mg of analyte into a 2 mL clear glass vial.
  - Add solvent in 50  $\mu$ L aliquots at 20°C.
  - Vortex for 30 seconds after each addition.
  - Endpoint: Clear solution with no particulates.
  - Calculation: If dissolved in 50  $\mu$ L, solubility > 200 mg/mL.
- Stability Check (The "Self-Validating" Step):
  - Why: A solution may appear clear but rapidly degrade.
  - Protocol: Take the dissolved sample from Step 1. Inject into HPLC/GC immediately (T=0).
  - Store solution for 4 hours at Room Temperature.
  - Re-inject (T=4h).
  - Pass Criteria: Purity peak area retains >98% of T=0 value. If new peaks appear (likely lower retention time for enone), the solvent is incompatible.
- Partition Coefficient Estimation (LogD):
  - Dissolve 5 mg in 1 mL Octanol (saturated with water).
  - Add 1 mL Water (saturated with octanol).
  - Vortex 2 mins, Centrifuge 5 mins.
  - Analyze phases. Expect >95% in Octanol phase (validating lipophilicity).

## Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.



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Figure 2: Decision matrix for solvent selection. Note that storage in solution is discouraged; neat storage at low temperature is optimal.

## References

- CAS Registry. (n.d.). **2-Chloro-2-fluorocyclohexanone** (CAS 35365-22-1).[3] Howei Pharm Catalog. Retrieved from [[Link](#)]
- ResearchG

-Fluoroenones by Elimination of

-Chloro-

-fluoroketones. Retrieved from [[Link](#)]

- PubChem. (2025).[5] 2-Chlorocyclohexanone Compound Summary. (Used for comparative physicochemical properties). National Library of Medicine. Retrieved from [[Link](#)]

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## Sources

- 1. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [[patents.google.com](https://patents.google.com)]
- 2. 2-Chlorocyclohexanone CAS#: 822-87-7 [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 3. CAS 35365-22-1 | 2-Chloro-2-Fluorocyclohexanone, ≥95% - Howei - Life Science Product & Service Solutions Provider [[howeipharm.com](https://howeipharm.com)]
- 4. CAS 822-87-7: 2-Chlorocyclohexanone | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
- 5. 4-Fluoro-alpha-pihp | C16H22FNO | CID 165361764 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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